molecular formula C14H19N3OS B10895558 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10895558
M. Wt: 277.39 g/mol
InChI Key: FEKCGMJCDWQRTM-UHFFFAOYSA-N
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Description

N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a carboxamide group

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

N-[1-(1-ethylpyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C14H19N3OS/c1-5-17-7-6-12(16-17)10(3)15-14(18)13-8-9(2)11(4)19-13/h6-8,10H,5H2,1-4H3,(H,15,18)

InChI Key

FEKCGMJCDWQRTM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2=CC(=C(S2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones . The final step involves coupling the pyrazole and thiophene intermediates through amide bond formation using reagents such as carbodiimides or acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: N-bromosuccinimide, alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkylated pyrazole derivatives

Comparison with Similar Compounds

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